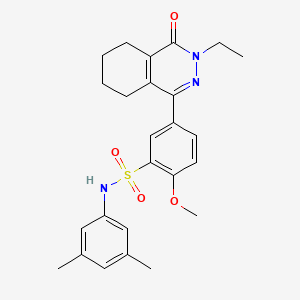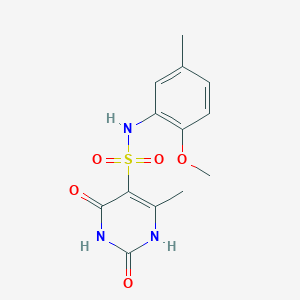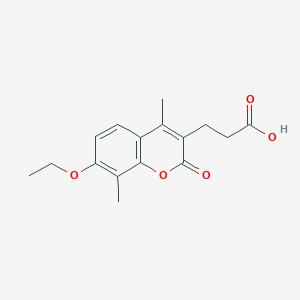![molecular formula C23H27NO4 B11304021 6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11304021.png)
6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including an azepane ring, a ketone group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is to start with a furochromenone precursor, which undergoes a series of functional group transformations to introduce the azepane ring and other substituents. Key steps may include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving coumarin derivatives.
Introduction of the azepane ring: This step often involves nucleophilic substitution reactions where an azepane derivative is introduced.
Functional group modifications: Additional steps may include oxidation, reduction, and alkylation reactions to introduce the ketone and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting sigma receptors, which are implicated in various neurological disorders.
Pharmacology: Research explores its effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: Its unique chemical structure makes it a candidate for developing new materials or chemical intermediates.
Mécanisme D'action
The mechanism of action of 6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors . These receptors are involved in modulating various cellular processes, including ion channel regulation, neurotransmitter release, and cell survival. The compound’s binding to these receptors can influence their activity, leading to potential therapeutic effects in conditions such as Alzheimer’s disease and neuropathic pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one: Another sigma receptor ligand with dual-target activities against acetylcholinesterase and monoamine oxidase B.
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one: A compound with similar sigma receptor affinity and inhibitory capacity against cholinesterases.
Uniqueness
6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific structural features, such as the azepane ring and the furochromenone core. These features contribute to its unique binding properties and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C23H27NO4 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
6-[3-(azepan-1-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H27NO4/c1-14-13-27-21-16(3)22-19(12-18(14)21)15(2)17(23(26)28-22)8-9-20(25)24-10-6-4-5-7-11-24/h12-13H,4-11H2,1-3H3 |
Clé InChI |
ALBPXORYRTWWBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11303951.png)

![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11303965.png)
![5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11303972.png)
![4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11303974.png)

-yl)methanone](/img/structure/B11303983.png)
![2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303987.png)
![trans-4-[({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11303992.png)
![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11304003.png)



